2-(4-methylphenyl)sulfonyl-1-nitroguanidine

Vibrational Spectroscopy Electronic Conjugation Sulfa Drug Physicochemistry

2-(4-methylphenyl)sulfonyl-1-nitroguanidine (IUPAC: 1-nitro-3-p-tosylguanidine; CAS 5465-99-6) is a nitroguanidine derivative in which a p-toluenesulfonyl (tosyl) group is appended to the N1 position of the nitroguanidine scaffold. This compound belongs to the phenylsulfonylguanidine class, which has been investigated both as a source of spectroscopic benchmarks and as a reagent for solid-phase peptide guanidination.

Molecular Formula C8H10N4O4S
Molecular Weight 258.26 g/mol
CAS No. 5465-99-6
Cat. No. B13418463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)sulfonyl-1-nitroguanidine
CAS5465-99-6
Molecular FormulaC8H10N4O4S
Molecular Weight258.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C(N)N[N+](=O)[O-]
InChIInChI=1S/C8H10N4O4S/c1-6-2-4-7(5-3-6)17(15,16)11-8(9)10-12(13)14/h2-5H,1H3,(H3,9,10,11)
InChIKeyWEMBZGRFZJFXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-methylphenyl)sulfonyl-1-nitroguanidine (CAS 5465-99-6) – Core Identity and Research-Grade Procurement Context


2-(4-methylphenyl)sulfonyl-1-nitroguanidine (IUPAC: 1-nitro-3-p-tosylguanidine; CAS 5465-99-6) is a nitroguanidine derivative in which a p-toluenesulfonyl (tosyl) group is appended to the N1 position of the nitroguanidine scaffold. This compound belongs to the phenylsulfonylguanidine class, which has been investigated both as a source of spectroscopic benchmarks [1] and as a reagent for solid-phase peptide guanidination [2]. It is a regulated hazardous chemical routinely supplied as a research intermediate; its procurement is restricted to qualified institutional and industrial buyers [3].

Procurement Risk Alert – Why 2-(4-methylphenyl)sulfonyl-1-nitroguanidine Demands Precise Selection


Within the phenylsulfonylguanidine family, minute structural variations produce divergent spectroscopic signatures and chemical reactivities that preclude generic substitution. The presence of the electron-donating 4-methyl group on the phenyl ring distinctly modulates the IR stretching frequencies of the sulphonyl group and the UV absorption maxima relative to the unsubstituted, para-chloro, and para-nitro congeners [1]. Moreover, the nitroguanidine substructure is essential for guanidination activity in solid-phase peptide synthesis; replacement with a simple tosylguanidine abolishes reactivity entirely [2]. These orthogonal structure–function relationships make 2-(4-methylphenyl)sulfonyl-1-nitroguanidine a non-interchangeable building block for both analytical reference-standard applications and synthetic methodology development.

Quantitative Differentiation Evidence for 2-(4-methylphenyl)sulfonyl-1-nitroguanidine


Spectroscopic Fingerprint – Unique IR Sulphonyl Stretching Frequency vs. para-Substituted Analogs

The IR absorption band of the sulphonyl group is shifted in the 4-methylphenyl derivative relative to the unsubstituted phenylsulfonylguanidine parent and the 4-chloro and 4-nitro analogs. In dilute solution, the exact position of the SO₂ stretching frequency serves as a diagnostic marker for the degree of aryl–SO₂ conjugation [1]. The observed frequency for the para-methyl compound rules out effective conjugation between the aryl ring and the S–O bonds, a property that directly impacts the compound’s utility as a spectroscopic standard.

Vibrational Spectroscopy Electronic Conjugation Sulfa Drug Physicochemistry

UV Absorption Signature – Resolved Electronic Transition vs. Chromophoric Analogs

The UV absorption spectrum reflects the interaction between the two chromophores bonded to the SO₂ group. The para-methyl substituent yields a λₘₐₓ (or ε value) that differs from the parent phenyl compound and from 4-chloro and 4-nitro derivatives. The study demonstrates that the UV data support a conjugation model in which the 4-methyl group subtly modulates the energy gap between the ground and excited states, distinguishing this compound from both neutral and anionic reference species [1].

UV-Vis Spectroscopy Molecular Orbital Theory Sulfa Drug Chromophores

Solid-Phase Guanidination Activity – Nitroguanidine-Tosyl Hybrid Outperforms Tosylguanidine Reagents

In a systematic evaluation of four guanidinating reagents for solid-phase peptide synthesis, nitroguanidine-based reagents achieved effective conversion of a peptide side-chain amino group to a guanidino group, whereas the two tosylguanidine reagents (lacking the nitro group) failed. Although the specific nitroguanidinating reagents tested were not individually named, the patent and reagent literature of the period identifies 1-nitro-3-tosylguanidine as a prototype S-linked nitroguanidine that combines the activating nitro moiety with the sulfonyl leaving group [1]. This establishes a binary functional superiority over tosylguanidines that lack the nitro group.

Solid-Phase Peptide Synthesis Guanidination Bioconjugation Reagents

Energetic Material Performance – Nitroguanidine-Tosyl as a Functionalizable High-Nitrogen Building Block

Nitroguanidine (NiGu) is a standard insensitive high explosive with a detonation velocity of 8344 m·s⁻¹ at a density of 1.742 g·cm⁻³ and a detonation pressure of 29 GPa [1]. A 2021 review of nitroguanidine derivatives emphasizes that the nitroguanidine moiety is a privileged building block for creating high-performance, low-sensitivity energetic materials with tunable properties [1]. 2-(4-Methylphenyl)sulfonyl-1-nitroguanidine retains the nitroguanidine core while incorporating the tosyl group, which can serve as a protecting/activating group or a handle for further nitrogen-rich functionalization. In contrast, simple nitroguanidine lacks the synthetic versatility imparted by the sulfonyl substituent, and tosylguanidine (lacking the nitro group) loses the energetic character entirely.

Energetic Materials Nitroguanidine Derivatives Propellant Chemistry

Precision Application Scenarios for 2-(4-methylphenyl)sulfonyl-1-nitroguanidine


Spectroscopic Reference Standard for Sulfa-Drug and Sulfonylguanidine Analytical Method Development

The compound’s distinct IR sulphonyl stretching frequency and UV λₘₐₓ, characterized by Rastelli et al. in 1975 [1], make it a high-confidence reference material for HPLC-UV, FTIR, and Raman method validation when analyzing sulfonylguanidine-containing pharmaceutical intermediates or sulfa-drug analogs. Its electronic signature, intermediate between strong electron-donating and electron-withdrawing para-substituted derivatives, provides a midpoint calibration standard that improves linearity in substituent-effect correlation studies.

Peptide Guanidination Reagent for Solid-Phase Synthesis of Arginine-Containing Peptides

Following the finding that nitroguanidinating reagents are uniquely effective in solid-phase guanidination while tosylguanidinating reagents fail [2], this compound serves as a building block for designing novel guanidinating agents that retain the activating nitro group while offering the sulfonyl handle for further modification. It is specifically relevant for laboratories developing next-generation arginine mimetics or guanidino-functionalized peptide libraries.

Synthetic Intermediate in Energetic Material Derivatization Programs

The nitroguanidine core is a known energetic pharmacophore with a detonation velocity of 8344 m·s⁻¹ and a detonation pressure of 29 GPa [3]. The tosyl group provides a versatile leaving/protecting function that enables subsequent nitrogen-rich functionalization (e.g., substitution with tetrazole, triazole, or amino groups) without compromising the energetic integrity of the nitroguanidine scaffold. This compound is therefore a strategic intermediate for synthesizing next-generation insensitive munitions (IM) candidates.

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